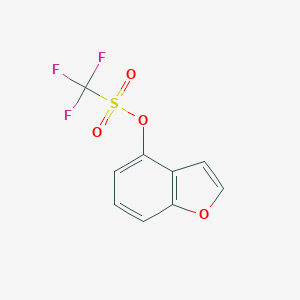

Benzofuran-4-yl trifluoromethanesulfonate

説明

Benzofuran-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H5F3O4S and a molecular weight of 266.19 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Benzofuran-4-yl trifluoromethanesulfonate involves a benzofuran ring, which is a heterocyclic compound made of fused benzene and furan rings .科学的研究の応用

Synthesis of γ-Benzopyranone

Benzofuran-4-yl trifluoromethanesulfonate is involved in the synthesis of γ-benzopyranone. The use of trifluoromethanesulfonic acid induces regioselective cyclization of o-alkynoylphenols to form γ-benzopyranones, avoiding the production of benzofuranone derivatives (Yoshida, Fujino, & Doi, 2011).

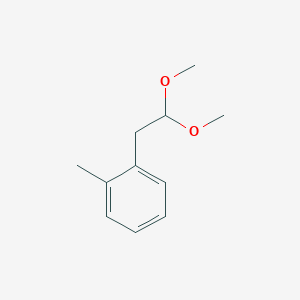

Catalysis in the Synthesis of Benzyl Ethers

The compound acts as a catalyst in the synthesis of benzyl ethers from benzyl alcohols. Lanthanide(III) trifluoromethanesulfonate, in particular, can efficiently catalyze the condensation of benzyl alcohols with primary and secondary alcohols (Handlon & Guo, 2004).

Development of Bioactive Compounds

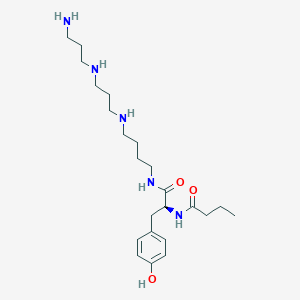

Benzofuran derivatives, including those related to benzofuran-4-yl trifluoromethanesulfonate, have a wide range of biological activities. These compounds are found in various natural and synthetic compounds with applications in pharmaceuticals, agriculture, and polymers. They have shown potential as inhibitors against diseases, viruses, fungus, microbes, and enzymes (Dawood, 2019).

Fluorescent Probe Synthesis

In the field of fluorescence, benzofuran-4-yl derivatives are synthesized as fluorescent probes. These compounds exhibit green light emission and are sensitive to solvent polarity, demonstrating their potential in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Alkylation Reactions

This compound is also used in secondary benzylation reactions. The use of metal triflates, including trifluoromethanesulfonate, enables efficient secondary benzylation of various nucleophiles, expanding the scope of organic synthesis methods (Noji et al., 2003).

Antiproliferative Research

Research in cancer therapeutics involves benzofuran-4-yl derivatives for their antiproliferative properties. Such compounds are synthesized and tested for their potential to inhibit cancer cell proliferation, indicating their significance in oncology research (Santoshkumar et al., 2016).

Crystallographic Studies

Benzofuran-4-yl derivatives are also subjects of crystallographic studies to understand molecular structures and interactions. Such studies provide insights into the molecular geometry and intermolecular interactions critical for material science and chemistry (Choi et al., 2010).

Mechanistic Insights in Organic Synthesis

It contributes to the understanding of mechanisms in organic synthesis. Studies involving benzofuran-4-yl trifluoromethanesulfonate help elucidate reaction pathways and mechanisms, such as oxidative ring closure and triflate migration (Coe et al., 2003).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

将来の方向性

Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications, making them potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities . This suggests that Benzofuran-4-yl trifluoromethanesulfonate and similar compounds may have potential for future research and development in the field of medicinal chemistry.

特性

IUPAC Name |

1-benzofuran-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-8-3-1-2-7-6(8)4-5-15-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBSNCFZQSJKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618678 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-yl trifluoromethanesulfonate | |

CAS RN |

177734-79-1 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

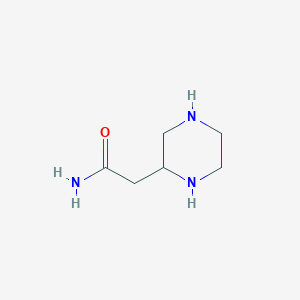

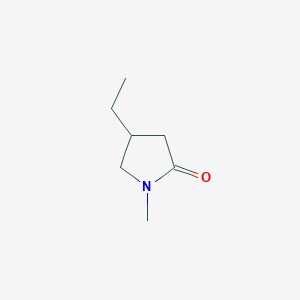

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)